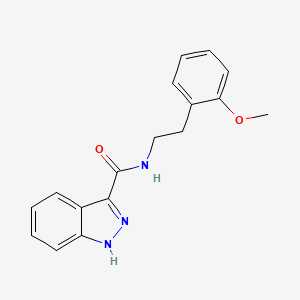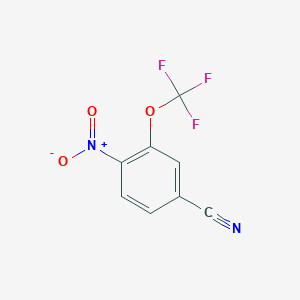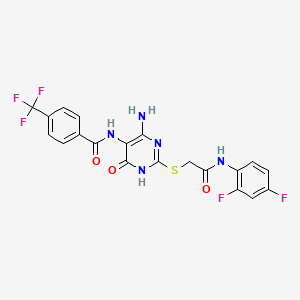![molecular formula C14H12F3NO B3009793 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline CAS No. 2580240-01-1](/img/structure/B3009793.png)
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Wissenschaftliche Forschungsanwendungen
1. Application in Alzheimer's Disease Research
A significant application of similar compounds to 3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline is found in Alzheimer's disease research. Specifically, radiofluoro-pegylated phenylbenzoxazole derivatives, which share structural similarities, have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques using positron emission tomography (PET) in living brain tissue. These compounds display high affinity for Aβ aggregates and have shown promise in detecting Aβ plaques in the living human brain, which is crucial in Alzheimer's disease diagnosis and research (Cui et al., 2012).
2. Use in Metabonomic Toxicity Studies
Another relevant application is observed in metabonomic toxicity studies. Compounds structurally related to this compound have been used to assess toxicity in earthworms, demonstrating the potential of these compounds as biomarkers in toxicity studies. This application is essential for environmental monitoring and understanding the toxicological impact of various substances (Bundy et al., 2002).
3. Photoredox Catalysis in Organic Synthesis
In the field of synthetic organic chemistry, compounds like this compound are used in photoredox catalysis. They play a crucial role in the development of new protocols for tri- and difluoromethylation of various skeletons. This is vital in creating structurally diverse and complex molecules, particularly in pharmaceutical and agrochemical industries (Koike & Akita, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-(difluoromethoxy)-3-fluorophenyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-8-5-9(7-10(18)6-8)11-3-2-4-12(15)13(11)19-14(16)17/h2-7,14H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDHPFSVCRXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=C(C(=CC=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)




![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)